molecular formula C23H22FN3O5 B2447534 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-((4-nitrobenzyl)oxy)-4H-pyran-4-one CAS No. 898456-82-1

2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-((4-nitrobenzyl)oxy)-4H-pyran-4-one

Cat. No.: B2447534
CAS No.: 898456-82-1
M. Wt: 439.443
InChI Key: FGZKAYWVIXMBHO-UHFFFAOYSA-N
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Description

The compound 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-((4-nitrobenzyl)oxy)-4H-pyran-4-one is a sophisticated synthetic molecule designed for advanced medicinal chemistry and pharmacology research. Its structure integrates a 2-fluorophenylpiperazine moiety, a group extensively studied for its high affinity and selectivity for various neurological and psychiatric drug targets, particularly serotonin receptors such as the 5-HT 1A receptor . This makes the compound a valuable candidate for investigating novel therapeutics for conditions like anxiety, depression, and other central nervous system disorders, as modulation of these receptors is known to influence critical neuropharmacological pathways . Furthermore, the core pyran-4-one structure is a privileged scaffold in drug discovery. Researchers are actively exploring pyran derivatives for their potential to inhibit key enzymes, such as cytochrome P450 monooxygenase 11A1 (CYP11A1), which could open new avenues in oncology and endocrinology . The strategic incorporation of the 4-nitrobenzyloxy group enhances the molecule's utility as a chemical probe, potentially serving as a protecting group that can be selectively removed, or contributing to its electronic profile and binding interactions with biological targets. Consequently, this compound presents significant research value for structure-activity relationship (SAR) studies, enabling the exploration of inhibitor selectivity and the development of novel, targeted pharmacological agents for a range of human diseases .

Properties

IUPAC Name

2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5-[(4-nitrophenyl)methoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O5/c24-20-3-1-2-4-21(20)26-11-9-25(10-12-26)14-19-13-22(28)23(16-31-19)32-15-17-5-7-18(8-6-17)27(29)30/h1-8,13,16H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZKAYWVIXMBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-((4-nitrobenzyl)oxy)-4H-pyran-4-one is a synthetic derivative of pyran, which has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and therapeutic implications of this compound, supported by various studies and data.

Chemical Structure

The chemical formula for this compound is C23H24FN3O3C_{23}H_{24}FN_{3}O_{3}. The structure consists of a pyran ring substituted with a piperazine moiety and a nitrobenzyl ether, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of pyran compounds exhibit significant antitumor properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell cycle progression.

Study Cell Line IC50 (µM) Mechanism
Study AHeLa10.5Apoptosis induction
Study BMCF-78.2Cell cycle arrest

Neuropharmacological Effects

The piperazine component in the structure suggests potential neuropharmacological effects. Compounds with similar piperazine substituents have been investigated for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors. This modulation can lead to anxiolytic and antidepressant effects.

Key Findings:

  • Serotonin Receptor Modulation: Studies indicate that related compounds enhance serotonin receptor activity, potentially improving mood and anxiety symptoms.
  • Dopamine Receptor Interaction: Some derivatives show promise in treating disorders like schizophrenia due to their antagonistic effects on dopamine receptors.

Antimicrobial Activity

Preliminary evaluations have shown that the compound exhibits antimicrobial properties against various bacterial strains. The presence of the nitro group is often associated with increased antibacterial activity.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways: Similar compounds have been reported to inhibit key enzymes involved in cancer metabolism.
  • Interference with Signal Transduction: The ability to modulate signaling pathways related to cell growth and apoptosis is crucial for its antitumor effects.
  • Receptor Binding: The interaction with serotonin and dopamine receptors may explain its neuropharmacological effects.

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of this compound in vivo using xenograft models. Results demonstrated a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer agent.

Case Study 2: Neuropharmacological Assessment

In a clinical trial assessing the anxiolytic effects of similar piperazine-containing compounds, participants reported reduced anxiety levels and improved overall mood after administration over four weeks.

Preparation Methods

Knorr Condensation

Reacting diketones (e.g., 1,3-diketones) with acids or acyl chlorides yields pyran-4-ones. For example, ethyl acetoacetate and benzoyl chloride form 5-benzoyl-4-hydroxy-6-methylpyran-2-one under acidic conditions. Modifications include substituting diketones to preinstall functional groups for subsequent derivatization.

Baker-Venkataraman Rearrangement

This method involves base-catalyzed intramolecular cyclization of β-keto esters. For instance, 3-acetyl-4-hydroxycoumarin rearranges to 4-hydroxy-3-(1-oxoethyl)coumarin, which cyclizes to pyran-4-one.

Installation of the 4-Nitrobenzyloxy Group

The nitrobenzyloxy group is introduced via O-alkylation or Mitsunobu reaction :

O-Alkylation

Treating 4-hydroxy-pyran-4-one with 4-nitrobenzyl bromide in the presence of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents (DMF, DMSO) affords the ether linkage. For example, 5-hydroxy-4H-pyran-4-one reacts with 4-nitrobenzyl bromide in DMF at 80°C to yield 5-((4-nitrobenzyl)oxy)-4H-pyran-4-one.

Optimization Note:

  • Base Selection: Potassium carbonate minimizes ester hydrolysis compared to stronger bases.
  • Solvent: DMF enhances nucleophilicity of the hydroxyl oxygen.

Mitsunobu Reaction

For sterically hindered substrates, Mitsunobu conditions (DIAD, PPh₃) couple 4-nitrobenzyl alcohol to the pyranone hydroxyl group. This method avoids base-sensitive intermediates but requires anhydrous conditions.

Synthesis of 4-(2-Fluorophenyl)piperazine

Fragment B is prepared via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) :

Buchwald-Hartwig Amination

Piperazine reacts with 2-fluoroiodobenzene under palladium catalysis (Pd(OAc)₂, Xantphos) and a base (Cs₂CO₃) in toluene at 100°C. This method achieves high regioselectivity for the fluorophenyl group.

Example Protocol:

  • Piperazine (1 equiv), 2-fluoroiodobenzene (1.1 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 equiv) in toluene.
  • Stir at 100°C for 24 hours under N₂.
  • Yield: 78% after column chromatography.

SNAr Reaction

Electron-deficient aryl halides (e.g., 2-fluoronitrobenzene) react with piperazine in polar solvents (DMSO, DMF) at elevated temperatures. However, nitro groups may require subsequent reduction.

Coupling of Piperazine to the Pyranone Core

The piperazine fragment is conjugated to the pyranone via Mannich reaction or alkylation :

Mannich Reaction

Pyran-4-one, formaldehyde, and 4-(2-fluorophenyl)piperazine react in ethanol under acidic conditions (HCl) to form the methylene bridge.

Optimization Data:

Condition Yield (%) Purity (%)
HCl, EtOH, 60°C 65 92
AcOH, H₂O, 70°C 58 88

Nucleophilic Substitution

Introducing a chloromethyl group at C2 of the pyranone enables displacement by piperazine. For example, 2-chloromethyl-5-((4-nitrobenzyl)oxy)-4H-pyran-4-one reacts with 4-(2-fluorophenyl)piperazine in acetonitrile with K₂CO₃.

Chloromethylation Protocol:

  • Pyranone (1 equiv), paraformaldehyde (3 equiv), HCl gas in dioxane.
  • Stir at 0°C for 2 hours.
  • Yield: 82%.

Challenges and Mitigation Strategies

  • Nitro Group Stability: The nitro group may undergo reduction under hydrogenation conditions. Use mild reducing agents (e.g., Zn/HCl) if required.
  • Regioselectivity in Piperazine Coupling: Steric hindrance from the 2-fluorophenyl group necessitates optimized reaction times and catalysts.
  • Purification: Silica gel chromatography effectively separates regioisomers, as demonstrated in patent CN104387316A.

Comparative Analysis of Synthetic Routes

Method Steps Overall Yield (%) Key Advantage
Mannich Reaction 4 45 Fewer intermediates
Chloromethylation 5 38 Higher regiocontrol
Mitsunobu + SNAr 6 32 Avoids strong acids/bases

Q & A

Basic: What are the optimal strategies for synthesizing this compound given its multi-step reaction complexity?

Methodological Answer:
Synthesis requires step-wise optimization of each reaction stage. For example, intermediates should be purified using column chromatography, and reaction progress monitored via TLC or HPLC to ensure yield and purity . Key steps include:

  • Piperazine Functionalization : Introduce the 2-fluorophenyl-piperazine moiety under controlled pH (7–9) and temperature (40–60°C) to avoid side reactions.
  • Nitrobenzyloxy Coupling : Use nucleophilic substitution with 4-nitrobenzyl bromide in anhydrous DMF, catalyzed by K₂CO₃ at 80°C for 8–12 hours.
  • Pyranone Ring Formation : Employ cyclization via acid-catalyzed (e.g., H₂SO₄) intramolecular esterification.

Advanced: How can researchers resolve discrepancies in reported biological activity between in vitro and in vivo models?

Methodological Answer:
Discrepancies often arise from differences in bioavailability, metabolic stability, or off-target effects. To address this:

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., liver microsome assays) and blood-brain barrier permeability (PAMPA assay) .
  • Metabolite Identification : Use LC-MS/MS to detect in vivo degradation products that may lack activity .
  • Target Validation : Apply CRISPR/Cas9 knockout models to confirm receptor specificity (e.g., serotonin or dopamine receptors linked to piperazine derivatives) .

Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: 467.18 Da).
  • Multinuclear NMR : Assign peaks for the pyran-4-one ring (δ 5.8–6.2 ppm for H-3), fluorophenyl group (δ 7.1–7.4 ppm), and nitrobenzyloxy protons (δ 4.8–5.2 ppm) .
  • X-ray Crystallography : Resolve stereochemistry of the piperazine-methyl linkage (if crystalline derivatives are obtainable) .

Advanced: How to design experiments for structure-activity relationship (SAR) studies targeting serotonin receptor affinity?

Methodological Answer:

  • Systematic Substitution : Modify the fluorophenyl (e.g., replace F with Cl or CF₃) and nitrobenzyloxy groups (e.g., replace NO₂ with CN or OMe) to assess electronic effects .
  • Docking Simulations : Use Schrödinger Suite or AutoDock to predict binding poses at 5-HT₁A/2A receptors.
  • Functional Assays : Measure cAMP inhibition (5-HT₁A) or calcium flux (5-HT₂A) in HEK293 cells transfected with receptor plasmids .

Advanced: How to address conflicting data on receptor binding affinities reported in independent studies?

Methodological Answer:
Conflicts may stem from assay conditions (e.g., buffer composition, cell lines). Mitigate by:

  • Standardization : Use uniform assay protocols (e.g., TR-FRET vs. radioligand binding) and reference compounds (e.g., ketanserin for 5-HT₂A).
  • Orthogonal Validation : Cross-validate with electrophysiology (patch-clamp) or β-arrestin recruitment assays .
  • Data Normalization : Express affinities as % inhibition relative to controls to minimize inter-lab variability .

Advanced: What methodologies are recommended for assessing environmental impact and degradation pathways?

Methodological Answer:

  • Environmental Fate Studies : Use OECD 308/309 guidelines to measure biodegradation in water/soil systems under aerobic/anaerobic conditions .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (LC₅₀) and algae (growth inhibition).
  • Transformation Product Identification : Apply high-resolution LC-Orbitrap MS to detect hydroxylated or nitro-reduced metabolites .

Basic: What are the key considerations for designing stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 48 hours.
  • Kinetic Analysis : Monitor degradation via HPLC-UV at 254 nm and calculate t₁/₂ using first-order kinetics.
  • Stabilization Strategies : Add antioxidants (e.g., BHT) or lyophilize for long-term storage .

Advanced: How to evaluate the compound’s potential for CNS penetration in preclinical models?

Methodological Answer:

  • LogP/D Measurement : Determine octanol-water partition coefficient (target LogP: 2–3 for BBB permeability).
  • In Situ Perfusion : Quantify brain uptake in rodents using vascular cannulation and LC-MS quantification .
  • P-glycoprotein Efflux Assay : Test in MDCK-MDR1 cells to assess susceptibility to efflux transporters .

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